molecular formula C15H16N2O3S2 B2611138 N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 868153-75-7

N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2611138
CAS RN: 868153-75-7
M. Wt: 336.42
InChI Key: JJGAYYGJZXNFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of sulfonamides, which are a significant class of compounds in the pharmaceutical industry. They are known for their antibacterial and enzyme inhibitor properties .


Synthesis Analysis

A general method for synthesizing similar compounds involves the acylation of 4-aminosulfanilamide with various acyl chlorides under mild conditions . Another method involves the coupling reactions of 4-amino-N-(4-sulfamoylphenyl)benzamide with cyclic-1,3-diketones .


Molecular Structure Analysis

The molecular structure of similar compounds is usually confirmed using spectroscopic methods .


Chemical Reactions Analysis

The progress of reactions for similar compounds is often monitored by thin layer chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually determined using various spectroscopic techniques .

Scientific Research Applications

Antimalarial Applications

Benzothiophene carboxamide derivatives, including structures similar to N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been synthesized and identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase (PfENR), a critical enzyme in the fatty acid synthesis pathway of the malaria parasite. These compounds exhibit strong inhibitory activity, suggesting their potential for the development of new antimalarial drugs (Banerjee et al., 2011).

Carbonic Anhydrase Inhibition

Several aromatic sulfonamide compounds, including ones structurally related to N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been tested as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds exhibit nanomolar inhibitory concentrations against CA isoenzymes, demonstrating their potential for therapeutic applications in conditions where CA activity modulation is beneficial (Supuran et al., 2013).

Cannabinoid Receptor Agonism

Research into sulfamoyl benzamides has led to the discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists. These compounds display significant activity in models of pain, indicating their potential as therapeutic agents for pain management (Worm et al., 2009).

Anticancer Activities

New acridine and bis acridine sulfonamides synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide have shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms, particularly hCA II and VII, which are of interest in cancer research due to their roles in tumor physiology (Ulus et al., 2013).

Antibacterial and Antifungal Activities

Compounds derived from benzothiophene carboxamide have demonstrated antibacterial and antifungal activities, highlighting their potential as leads for the development of new antimicrobial agents (Vasu et al., 2005).

Future Directions

While specific future directions for this compound are not available, similar compounds have shown potential in various areas, including as potential inhibitors of SARS-CoV-2 proteases .

properties

IUPAC Name

N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c16-22(19,20)11-7-5-10(6-8-11)17-15(18)13-9-21-14-4-2-1-3-12(13)14/h5-9H,1-4H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGAYYGJZXNFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.